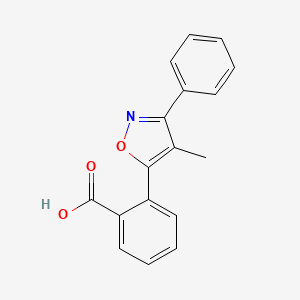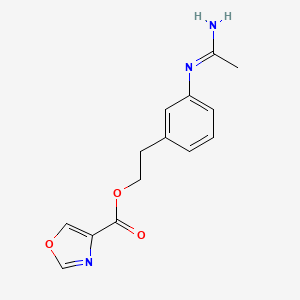
3-Acetimidamidophenethyl oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetimidamidophenethyl oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetimidamidophenethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method involves the use of arylacetylenes and α-amino acids in the presence of copper nitrate and iodine .
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed arylation and alkenylation of oxazoles are preferred methods due to their regio- and stereospecificity . The use of ionic liquids as solvents has also been explored to improve the sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetimidamidophenethyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole-4-carboxylates using oxidizing agents.
Reduction: Reduction of the oxazole ring to form corresponding oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Copper nitrate and iodine are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxazole-4-carboxylates.
Reduction: Oxazolines.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antiviral agent against human cytomegalovirus.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Acetimidamidophenethyl oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antiviral activity against human cytomegalovirus is attributed to its ability to inhibit viral replication by targeting viral DNA polymerase . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with similar biological activities.
Oxazolines: Reduced forms of oxazoles with similar chemical properties.
Oxadiazoles: Five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom, known for their antimicrobial activities.
Propiedades
Fórmula molecular |
C14H15N3O3 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
2-[3-(1-aminoethylideneamino)phenyl]ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-10(15)17-12-4-2-3-11(7-12)5-6-20-14(18)13-8-19-9-16-13/h2-4,7-9H,5-6H2,1H3,(H2,15,17) |
Clave InChI |
VDEQKMHPYYMWNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC(=C1)CCOC(=O)C2=COC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



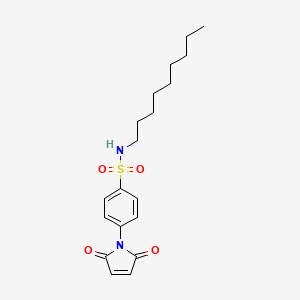
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

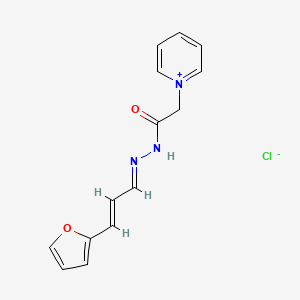

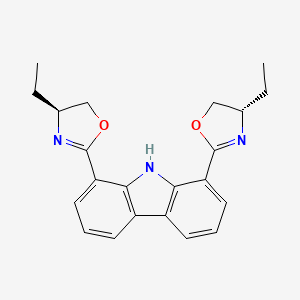
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)

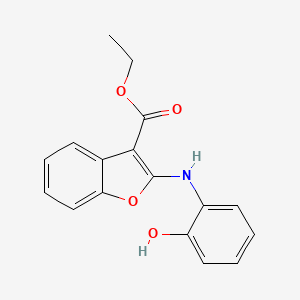
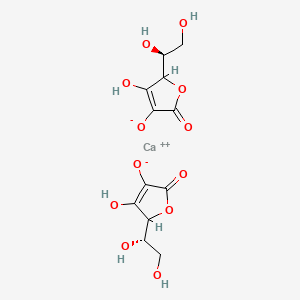
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
